17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Overview
Description
17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha. It is known for its potent activity as an agonist for the Prostaglandin F2alpha receptor. This compound has shown potential in reducing intraocular pressure and alleviating glaucoma .
Mechanism of Action
Target of Action
The primary target of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide is the Prostaglandin F2α Receptor (FP receptor) . This receptor is a G-protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and inflammation.
Mode of Action
This compound acts as an agonist for the FP receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The compound’s interaction with the FP receptor leads to an increase in intracellular calcium levels, which in turn triggers various downstream effects .
Biochemical Pathways
Upon activation of the FP receptor, the compound affects several biochemical pathways. One of the key pathways is the cyclooxygenase pathway , which is involved in the production of prostaglandins . The activation of this pathway can lead to various downstream effects, including smooth muscle contraction and inflammation.
Pharmacokinetics
It is known that the compound is a lipophilic analog of 17-phenoxy trinor pgf2α . This suggests that it may have good tissue penetration and bioavailability. Furthermore, ethyl amides of prostaglandins serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid .
Result of Action
The activation of the FP receptor by this compound leads to a reduction in intraocular pressure and attenuation of glaucoma . This is likely due to the compound’s ability to induce smooth muscle contraction, leading to increased outflow of aqueous humor from the eye.
Biochemical Analysis
Biochemical Properties
The compound interacts with the FP receptor on luteal cells with much greater affinity than Prostaglandin F2α .
Cellular Effects
Similar analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-phenoxy trinor Prostaglandin F2alpha ethyl amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions often involve the use of organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The phenoxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
17-Phenoxy trinor Prostaglandin F2alpha ethyl amide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.
Biology: The compound is utilized in research on cellular signaling pathways and receptor activation.
Medicine: It has potential therapeutic applications in the treatment of glaucoma and other conditions related to intraocular pressure.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Comparison with Similar Compounds
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
17-Phenyl trinor Prostaglandin F2alpha: A similar compound with a phenyl group instead of a phenoxy group.
16-Phenoxy tetranor Prostaglandin F2alpha: A structurally related compound with a tetranor modification.
Uniqueness: 17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is unique due to its specific structural modifications, which confer enhanced stability and potency as an agonist for the Prostaglandin F2alpha receptor. This makes it particularly effective in reducing intraocular pressure compared to other analogs .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXYIFHBPXXOY-HQUSFCFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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